molecular formula C25H24N4O4S B2807601 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-47-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2807601
CAS-Nummer: 1105245-47-3
Molekulargewicht: 476.55
InChI-Schlüssel: UWUVQHPXAPEJSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold renowned for its pharmacological versatility. Key structural elements include:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing substituent at position 1, enhancing polarity and metabolic stability .
  • 3-Methoxyphenyl carboxamide: Positioned at N4, this group facilitates hydrogen bonding, critical for target interactions .
  • 3-Methyl and 6-Phenyl substituents: These hydrophobic groups likely influence binding pocket compatibility and bioavailability .

Pyrazolo[3,4-b]pyridines are widely studied for antitumor, anti-inflammatory, and antimicrobial activities . This compound’s unique substitution pattern positions it as a candidate for oncology and autoimmune disease research .

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-9-6-10-20(13-18)33-2)14-22(17-7-4-3-5-8-17)27-24(23)29(28-16)19-11-12-34(31,32)15-19/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUVQHPXAPEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and related research findings.

Molecular Characteristics

  • Molecular Formula : C21H24N4O3S
  • Molecular Weight : 396.51 g/mol

The structural features of this compound include a dioxidotetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine scaffold, which are known to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities. Notably, this compound has been studied for its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator , suggesting potential applications in modulating neuronal excitability and various physiological processes.

Table 1: Comparison of Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameBiological ActivityMechanism of ActionReference
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideGIRK Channel ActivationModulates neuronal excitability
9a (Pyrazolo derivative)Anti-cancerCell cycle arrest at S phase
14g (Pyrazolo derivative)Anti-cancerInduces apoptosis in MCF7 cells

The biological activity of the compound primarily revolves around its interaction with ion channels and its potential anti-cancer properties:

  • GIRK Channel Activation : The compound acts as an activator of GIRK channels, which are crucial for regulating neuronal excitability and synaptic transmission. This mechanism suggests therapeutic potential in neurological disorders where modulation of neuronal activity is beneficial.
  • Anti-Cancer Properties : Similar compounds have shown significant anti-cancer activities. For instance, derivatives like compound 9a have demonstrated potent cytotoxic effects against various cancer cell lines (IC50 = 2.59 µM against HeLa cells), indicating that this class of compounds may serve as effective anti-cancer agents through mechanisms such as cell cycle arrest and induction of apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrazolo[3,4-b]pyridine derivatives:

  • A study highlighted that specific substitutions on the pyrazolo structure enhance anticancer activity by inhibiting key proteins involved in cancer progression such as cyclin-dependent kinases and protein kinases .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the methoxyphenyl group can significantly influence the potency and selectivity of these compounds against various biological targets .

Table 2: Summary of Case Studies on Pyrazolo[3,4-b]pyridine Derivatives

Study FocusKey FindingsImplications
Anti-cancer ActivityCompound 9a showed IC50 = 2.59 µM against HeLa cellsPotential for development as an anti-cancer drug
GIRK Channel ActivationActivation leads to modulation of neuronal excitabilityTherapeutic applications in neurological disorders
Structure-Activity RelationshipModifications enhance potency against cancer targetsGuides future synthesis and design efforts

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Pyrazolo[3,4-b]pyridine - 1,1-Dioxidotetrahydrothiophen-3-yl (position 1)
- 3-Methoxyphenyl (N4)
Anticancer, Autoimmune (proposed) High polarity from sulfone group; methoxyphenyl enhances hydrogen bonding .
Dinaciclib Pyrazolo[1,5-a]pyrimidine - Hydroxyl groups for ATP-binding CDK inhibitor (anticancer) Hydroxyls critical for kinase inhibition; replaced by methoxy in target compound .
N-(3-Chloro-4-Fluorophenyl)-1H-Pyrazolo[4,3-b]Pyridin-3-Amine Pyrazolo[4,3-b]pyridine - 3-Chloro-4-fluorophenyl (position 3) Anticancer (preclinical) Halogenated aryl group improves binding affinity but reduces solubility vs. methoxy .
Coumarin-Fused Pyrazolo[3,4-b]Pyridine 9a Coumarin-fused pyrazolo[3,4-b]pyridine - Coumarin ring (fused)
- Variable R1–R4 groups
Antimicrobial, Anticancer Fusion with coumarin broadens activity spectrum but complicates synthesis .
Pyrazolo[3,4-b]Pyridine 8a Pyrazolo[3,4-b]pyridine - 4-Chlorophenyl (position 6)
- Unsubstituted N1
Broad-spectrum anticancer Demonstrated IC50 < 10 µM against multiple cancer lines; lacks sulfone group .

Structural and Functional Insights:

Core Modifications :

  • The target compound’s pyrazolo[3,4-b]pyridine core is bioisosteric with dinaciclib’s pyrazolo[1,5-a]pyrimidine but lacks hydroxyl groups, relying on methoxy for hydrogen bonding .
  • Coumarin-fused derivatives (e.g., 9a) exhibit enhanced antimicrobial activity due to extended π-conjugation but face synthetic challenges .

Substituent Effects :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves solubility and stability compared to alkyl or halogenated substituents in analogs like N-(3-chloro-4-fluorophenyl) derivatives .
  • 3-Methoxyphenyl vs. 4-chlorophenyl : Methoxy enhances hydrogen bonding without the toxicity risks associated with halogens, as seen in compound 8a .

Therapeutic Potential: The target compound’s sulfone and methoxy groups suggest dual applicability in oncology (via kinase inhibition) and autoimmune diseases (patented analogs target IL-17/23 pathways) . In contrast, coumarin-fused derivatives prioritize antimicrobial activity due to structural rigidity .

Research Findings and Implications

  • Anticancer Activity : The target compound’s 6-phenyl and 3-methyl groups align with pyrazolo[3,4-b]pyridine derivatives showing sub-micromolar IC50 values in leukemia and breast cancer models .
  • Synthetic Feasibility : Unlike dinaciclib and coumarin-fused analogs, the target compound avoids multi-step fusion reactions, favoring scalable synthesis .
  • ADME Profile : The sulfone group may reduce CYP450-mediated metabolism, improving half-life over halogenated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.